2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile
Description
2-(2-Amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile (CAS: 175136-96-6) is a brominated chromene derivative featuring a malononitrile moiety. Its structure includes two bromine atoms at positions 6 and 8 of the chromene ring, an amino group at position 2, and a cyano group at position 2. Chromenes are known for their diverse biological activities, including antimicrobial and anticancer properties, which are influenced by substituents like bromine and cyano groups.
Properties
IUPAC Name |
2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2N4O/c14-7-1-8-11(6(3-16)4-17)9(5-18)13(19)20-12(8)10(15)2-7/h1-2,6,11H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCYCRDGBNCMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(C(=C(O2)N)C#N)C(C#N)C#N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380520 | |
| Record name | (2-Amino-6,8-dibromo-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-96-6 | |
| Record name | (2-Amino-6,8-dibromo-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
A highly efficient method employs 20 mol% sodium dodecyl sulfate (SDS) in water at room temperature. This surfactant-mediated approach minimizes organic solvent use and enhances reaction rates via micellar catalysis:
Procedure :
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Reactants : 5,7-Dibromosalicylaldehyde (1 equiv), malononitrile (2 equiv).
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Catalyst : SDS (20 mol%) in water.
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Conditions : Stirring at 25–30°C for 2–4 hours.
Key Data :
Mechanistic Insight :
SDS forms micelles that solubilize hydrophobic intermediates, accelerating the Knoevenagel condensation and subsequent cyclization. The aqueous medium also facilitates proton transfer steps, eliminating the need for acidic or basic additives.
Alternative Catalytic Systems
Piperidine-Mediated Ethanol Synthesis
A piperidine-catalyzed protocol in ethanol offers moderate yields under milder conditions, though with longer reaction times:
Procedure :
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Reactants : 5,7-Dibromosalicylaldehyde (1 equiv), malononitrile (2 equiv).
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Catalyst : Piperidine (0.2 equiv).
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Conditions : Ethanol, room temperature, 20 hours.
Key Data :
Limitations :
Lower yields compared to SDS-mediated methods and extended reaction times due to reduced catalytic efficiency in polar protic solvents.
Diethylamine-Catalyzed Diastereoselective Synthesis
Diethylamine serves as a low-cost organocatalyst for synthesizing chromene derivatives with high diastereoselectivity:
Procedure :
-
Reactants : 5,7-Dibromosalicylaldehyde (1 equiv), malononitrile (2 equiv).
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Catalyst : Diethylamine (10 mol%).
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Conditions : Dioxane-ethanol (1:10), 25°C, 3 hours.
Key Data :
Advantages :
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield (%) | Time (h) | Solvent | Catalyst Load |
|---|---|---|---|---|
| SDS/water | 94 | 2 | Water | 20 mol% |
| Piperidine/ethanol | 70 | 20 | Ethanol | 20 mol% |
| Diethylamine | 88 | 3 | Dioxane-ethanol | 10 mol% |
Key Observations :
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SDS/water outperforms other methods in yield and reaction time due to micellar acceleration.
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Diethylamine offers superior diastereocontrol but requires a solvent mixture.
Substrate Scope and Limitations
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Bromination Requirement : The 6,8-dibromo substitution necessitates pre-functionalized salicylaldehydes, increasing precursor synthesis complexity.
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Malononitrile Reactivity : Excess malononitrile (2 equiv) is critical to drive the Michael addition step to completion.
Structural Characterization and Validation
Synthesized compounds are validated via:
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1H/13C NMR : Distinct signals for amino (δ 5.2–5.5 ppm), cyano (δ 110–120 ppm in 13C), and aromatic protons.
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HRMS : Molecular ion peaks matching theoretical m/z values (e.g., [M+H]+ at m/z 395.02 for C13H6Br2N4O).
Environmental and Practical Considerations
Chemical Reactions Analysis
2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile is C₁₃H₆Br₂N₄O, with a molecular weight of approximately 394.02 g/mol. The compound features a chromenyl structure, which contributes to its reactivity and potential applications in various fields.
Chemical Synthesis
Intermediate in Organic Synthesis:
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituents allow for various substitution reactions that can introduce different functional groups into the molecular structure.
Synthesis Methodology:
The synthesis typically involves multi-step reactions, such as the condensation of 2-amino-6,8-dibromo-3-cyano-4H-chromen-4-one with malononitrile under basic conditions. This method highlights its utility in developing novel compounds for further research .
Biological Applications
Antimicrobial and Anticancer Properties:
Research has indicated that derivatives of this compound exhibit significant biological activities. Studies suggest potential antimicrobial and anticancer properties, making it a candidate for drug development. For instance, tests on related chromenyl compounds have shown promising results against various bacterial strains and cancer cell lines .
Mechanism of Action:
The mechanism involves binding to specific enzymes or receptors within biological systems, altering their activity and leading to desired therapeutic effects. Ongoing research aims to elucidate these pathways further to enhance efficacy and reduce side effects .
Industrial Applications
Dyes and Pigments:
Due to its chromenyl structure, this compound is utilized in the development of dyes and pigments. The stability imparted by bromine atoms contributes to the vibrancy and durability of the resulting colors in industrial applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of derivatives of this compound against human breast cancer cells (MCF7). The results indicated that specific derivatives exhibited cytotoxic effects at micromolar concentrations, suggesting potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed significant inhibition zones in agar diffusion tests, highlighting their potential as antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Specific Comparisons
Chloro-Substituted Analog
- Compound: 2-(2-Amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile (CAS: 175136-95-5)
- Key Differences : Replaces bromine at position 6 with chlorine.
- Implications :
- Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce steric hindrance and alter nucleophilic substitution rates.
- Safety : The chloro analog is classified with hazard symbols XN and risk phrases R20/21/22 (harmful by inhalation, skin contact, and ingestion) and R36/37/38 (irritating to eyes, respiratory system, and skin) . Bromine’s higher atomic weight may exacerbate toxicity, though direct data for the dibromo compound is lacking.
Unsubstituted Chromene Derivatives
- Key Differences : Lack halogen atoms at positions 6 and 7.
- Synthesis: Generated via condensation of salicylaldehydes and malononitrile under mild aqueous basic conditions. The absence of halogens simplifies synthesis but may reduce stability or bioactivity .
Electrochemical and Structural Insights
While direct electrochemical data for the dibromo compound is unavailable, related nitrile-functionalized chromenes exhibit redox activity. For instance, ferrocenylpyridine-dicarbonitriles show reversible oxidation peaks in cyclic voltammetry due to the ferrocene moiety .
Biological Activity
2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article explores the compound's biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
- Molecular Formula : C₁₃H₆Br₂N₄O
- Molecular Weight : 394.02 g/mol
- CAS Number : 175136-96-6
- Melting Point : 300 °C
- Boiling Point : 596.4 °C (predicted)
Synthesis
The synthesis of this compound typically involves a multi-step reaction process. A common method includes the condensation of malononitrile with 2-amino-6,8-dibromo-3-cyano-4H-chromen-4-one under basic conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives, including the compound . Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- In vitro studies demonstrated that derivatives of this compound showed higher cytotoxicity than standard chemotherapy agents such as cisplatin and topotecan against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines .
- The Minimum Inhibitory Concentration (MIC) against various strains of Candida spp. was found to be comparable or superior to fluconazole, indicating potential for antifungal applications alongside anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antifungal Activity :
-
Bacterial Activity :
- Similar chromene derivatives have been noted for their antibacterial properties, although specific data on this compound's bacterial activity remain limited.
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Anticancer Activity | Antifungal Activity |
|---|---|---|---|
| This compound | Contains bromine and cyano groups | High activity against PC-3 and SK-LU-1 | Effective against Candida spp. |
| 2-(2-amino-6,8-dichloro...) | Chlorine instead of bromine | Moderate activity | Limited antifungal data |
| 2-(2-amino...) with different substitutions | Varies in halogen presence | Variable activity based on structure | Variable antifungal efficacy |
Q & A
Q. What advanced characterization techniques validate the crystallinity and electronic properties of derivatives?
- Methodological Answer : Single-crystal X-ray diffraction confirms substituent spatial arrangements, while UV-vis and cyclic voltammetry assess bandgap modulation (e.g., λmax shifts with electron-withdrawing groups). For dimeric derivatives, XANES/EXAFS probes metal coordination in catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
